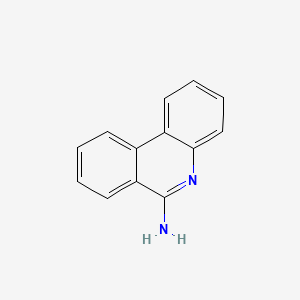

6-Aminophenanthridine

Vue d'ensemble

Description

La 6-Aminophénanthridine est un composé hétérocyclique contenant de l'azote avec la formule moléculaire C₁₃H₁₀N₂. Elle est connue pour son rôle d'inhibiteur de l'activité de pliage des protéines du ribosome (PFAR), ce qui en fait un composé important dans la recherche biochimique . Ce composé est également reconnu pour son activité antiprion, qui a des implications dans l'étude des maladies à prions .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La 6-Aminophénanthridine peut être synthétisée via une insertion catalysée au palladium d'isocyanures dans des N-sulfonyl-2-aminobiaryles. Cette méthode implique l'activation C–H des N-sulfonyl-2-aminobiaryles et l'insertion subséquente d'isocyanures . La réaction est généralement réalisée dans des conditions douces, ce qui en fait une approche efficace et pratique pour synthétiser la 6-Aminophénanthridine avec divers groupes fonctionnels.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la 6-Aminophénanthridine ne soient pas largement documentées, la synthèse catalysée au palladium mentionnée ci-dessus fournit une voie robuste qui pourrait être adaptée à une production à plus grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : La 6-Aminophénanthridine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Elle peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés de la phénanthridine, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans le noyau de la phénanthridine .

4. Applications de la recherche scientifique

La 6-Aminophénanthridine a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Industrie : Elle peut être utilisée dans le développement de matériaux ayant des propriétés optoélectroniques spécifiques.

5. Mécanisme d'action

La 6-Aminophénanthridine inhibe l'activité de pliage des protéines du ribosome en entrant en compétition directe avec les substrats protéiques pour les sites de liaison sur l'ARN ribosomique (ARNr). Cette inhibition compétitive empêche le pliage correct des protéines, inhibant ainsi la PFAR . Le composé interagit avec un ensemble commun de nucléotides sur le domaine V de l'ARNr 23S, et les mutations à ces sites d'interaction peuvent abolir la liaison et inhiber la PFAR .

Composés similaires :

Phénanthridine : Un composé hétérocyclique azoté qui sert de base aux colorants fluorescents fixant l'ADN.

Acridine : Un isomère de la phénanthridine, également utilisé dans les applications de liaison à l'ADN.

Unicité de la 6-Aminophénanthridine : La 6-Aminophénanthridine est unique en raison de son inhibition spécifique de la PFAR et de son activité antiprion. Alors que la phénanthridine et l'acridine sont principalement connues pour leurs propriétés de liaison à l'ADN, la capacité de la 6-Aminophénanthridine à inhiber le pliage des protéines la distingue dans la recherche biochimique .

Applications De Recherche Scientifique

Antiprion Activity

6AP has been identified as an effective antiprion compound, demonstrating the ability to inhibit the aggregation of prion proteins. This property makes it significant in the study and potential treatment of prion diseases, which are neurodegenerative disorders caused by misfolded proteins.

- Mechanism of Action : Research indicates that 6AP interacts with ribosomal RNA (rRNA), specifically binding to common sites on domain V of 23S rRNA. This interaction inhibits the protein folding activity of the ribosome (PFAR), thereby preventing the aggregation of proteins associated with prion diseases .

- Case Study : A study involving Drosophila models of oculopharyngeal muscular dystrophy (OPMD) demonstrated that 6AP alleviated phenotypic symptoms by reducing muscle degeneration and nuclear inclusion formation. The compound showed a dose-dependent protective effect, indicating its potential utility in treating protein aggregation disorders .

Inhibition of Protein Aggregation

Beyond prion diseases, 6AP has been explored for its broader implications in preventing protein aggregation associated with various neurodegenerative conditions.

- Research Findings : In vitro studies have shown that 6AP can reduce aggregates formed by mutated huntingtin protein, which is implicated in Huntington's disease. This suggests that 6AP may have therapeutic potential for multiple protein misfolding disorders .

- Potential Applications : The ability of 6AP to inhibit protein aggregation positions it as a candidate for further research into treatments for diseases such as Alzheimer's and Parkinson's, where protein misfolding plays a critical role.

Spectroscopic Insights

Recent studies utilizing spectroscopic methods have provided insights into the structural characteristics and interactions of 6AP with rRNA.

- Spectroscopic Studies : These studies have confirmed that 6AP's binding to rRNA is crucial for its function as an inhibitor of PFAR. The binding affinity and specific interaction sites have been characterized, enhancing our understanding of how 6AP operates at a molecular level .

Structural Modifications and Derivatives

Research into derivatives of 6AP has yielded compounds with enhanced potency against prion proteins.

Mécanisme D'action

6-Aminophenanthridine inhibits the protein folding activity of the ribosome by directly competing with protein substrates for binding sites on the ribosomal RNA (rRNA). This competitive inhibition prevents the proper folding of proteins, thereby inhibiting PFAR . The compound interacts with a common set of nucleotides on domain V of 23S rRNA, and mutations at these interaction sites can abolish binding and inhibit PFAR .

Comparaison Avec Des Composés Similaires

Phenanthridine: A nitrogen heterocyclic compound that serves as the basis for DNA-binding fluorescent dyes.

Acridine: An isomer of phenanthridine, also used in DNA-binding applications.

Uniqueness of 6-Aminophenanthridine: this compound is unique due to its specific inhibition of PFAR and its antiprion activity. While phenanthridine and acridine are primarily known for their DNA-binding properties, this compound’s ability to inhibit protein folding sets it apart in biochemical research .

Activité Biologique

6-Aminophenanthridine (6AP) is a compound recognized for its biological activity, particularly in the context of prion diseases and protein folding mechanisms. This article delves into the biological activity of 6AP, examining its mechanisms of action, effects on various biological systems, and implications for therapeutic applications.

Inhibition of Protein Folding Activity

6AP functions primarily as an inhibitor of the protein folding activity associated with ribosomal RNA (rRNA). Research indicates that 6AP competes with protein substrates for binding sites on rRNA, specifically targeting domain V of the 23S rRNA. This interaction obstructs the normal protein folding process facilitated by the ribosome, thereby inhibiting the protein folding activity referred to as PFAR (protein folding activity of ribosomes) .

Key Findings:

- Binding Sites : 6AP and its protein substrates bind to overlapping sites on rRNA. Mutations at these sites disrupt both binding and PFAR .

- Kinetic Analysis : While 6AP reduces the yield of refolded proteins, it does not significantly alter the kinetics of the refolding process itself .

Antiprion Activity

The compound has been characterized as an antiprion agent, demonstrating efficacy against various prion proteins in both yeast and mammalian models. It is believed that 6AP interferes with amyloid fiber formation associated with prion diseases .

Case Study: Oculopharyngeal Muscular Dystrophy (OPMD)

In a Drosophila model mimicking OPMD, treatment with 6AP resulted in alleviation of muscle degeneration and reduction in nuclear inclusions, highlighting its potential therapeutic role in amyloid-related disorders .

Summary Table of Biological Effects

| Biological Activity | Mechanism | Model/System | Outcome |

|---|---|---|---|

| Inhibition of PFAR | Competitive binding to rRNA | In vitro (E. coli, S. cerevisiae) | Reduced yield of refolded proteins |

| Antiprion activity | Prevents amyloid fiber formation | Yeast and mammalian cells | Inhibition of prion propagation |

| Alleviation of OPMD symptoms | Reduces muscle degeneration | Drosophila model | Decreased muscle degeneration and nuclear inclusions |

Structural Insights

Spectroscopic studies and density functional theory (DFT) analyses have provided insights into how 6AP interacts with ribosomal RNA. These studies suggest that specific structural features of 6AP are crucial for its biological activity against prions and its ability to inhibit PFAR .

Implications for Other Diseases

Given its mechanism of action, there is potential for 6AP to be explored as a therapeutic agent for other protein misfolding diseases, such as Huntington's disease. Studies have shown that it can reduce aggregates formed by mutated huntingtin in cell-based assays .

Propriétés

IUPAC Name |

phenanthridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCXJXKLDUJOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232216 | |

| Record name | 6-Phenanthridinamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832-68-8 | |

| Record name | 6-Aminophenanthridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthridine, 6-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenanthridinamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 832-68-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.